molecular formula C16H11N3O3 B246442 N-(5-isoquinolinyl)-2-nitrobenzamide

N-(5-isoquinolinyl)-2-nitrobenzamide

Cat. No. B246442
M. Wt: 293.28 g/mol
InChI Key: SQEGSXMNRCWOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IQNB is a chemical compound that belongs to the class of nitroaromatic compounds and contains both an isoquinoline and a benzamide moiety. The chemical structure of IQNB is shown below:

Scientific Research Applications

IQNB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of biochemistry, where IQNB has been shown to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1) and sirtuins. PARP-1 is an enzyme involved in DNA repair, and its inhibition by IQNB has been shown to sensitize cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy. Sirtuins are a family of enzymes involved in various cellular processes, including aging and metabolism, and their inhibition by IQNB has been shown to have potential applications in the treatment of metabolic disorders such as obesity and diabetes.

Mechanism of Action

The mechanism of action of IQNB involves the covalent modification of the target enzyme by the nitro group, which forms a stable adduct with the enzyme. This modification can lead to the inhibition of the enzyme activity, as seen in the case of PARP-1 and sirtuins.
Biochemical and physiological effects:
The biochemical and physiological effects of IQNB depend on the target enzyme and the specific cellular context. Inhibition of PARP-1 by IQNB has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. Inhibition of sirtuins by IQNB has been shown to affect various cellular processes, including metabolism and aging. However, the specific effects of IQNB on these processes are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of IQNB is its high potency and specificity towards its target enzymes. This makes it a valuable tool for studying the biological functions of these enzymes and their potential applications in disease therapy. However, one of the limitations of IQNB is its potential toxicity, which can limit its use in vivo. Additionally, the covalent modification of the target enzyme by IQNB can lead to irreversible inhibition, which can complicate the interpretation of the experimental results.

Future Directions

There are several future directions for the research on IQNB. One of the areas of interest is the identification of new target enzymes for IQNB and the investigation of their biological functions. Another area of interest is the development of new analogs of IQNB with improved potency and specificity towards its target enzymes. Finally, the potential applications of IQNB in disease therapy, particularly cancer and metabolic disorders, warrant further investigation.
In conclusion, IQNB is a chemical compound with significant potential applications in various fields of scientific research. Its high potency and specificity towards its target enzymes make it a valuable tool for studying the biological functions of these enzymes and their potential applications in disease therapy. However, its potential toxicity and irreversible inhibition can limit its use in vivo, and further research is needed to identify new target enzymes and develop new analogs with improved properties.

Synthesis Methods

The synthesis of IQNB involves the reaction of 5-aminoisoquinoline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the amino group, followed by cyclization to form the final product. The overall reaction scheme is shown below:

properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

N-isoquinolin-5-yl-2-nitrobenzamide

InChI

InChI=1S/C16H11N3O3/c20-16(13-5-1-2-7-15(13)19(21)22)18-14-6-3-4-11-10-17-9-8-12(11)14/h1-10H,(H,18,20)

InChI Key

SQEGSXMNRCWOII-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-]

Origin of Product

United States

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